N-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine
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Overview
Description
N-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and drug discovery. This compound features a triazolopyrimidine core, which is known for its diverse biological activities.
Mechanism of Action
Target of Action
The primary target of N-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition results in the alteration of cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle progression, a critical biochemical pathway in cell division . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell death .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the compound’s action is significant cytotoxic activity against certain cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Preliminary studies suggest that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-ethyl-1H-1,2,4-triazole with 4-chloropyrimidine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with morpholine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazolopyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7-ones: Known for their anticancer activity.
Pyrazolo[3,4-d]pyrimidines: Investigated as CDK2 inhibitors.
1,2,3-triazolo[4,5-d]pyrimidines: Evaluated for their antitumor activities.
Uniqueness
N-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine stands out due to its unique combination of a triazolopyrimidine core and a morpholine moiety. This structure imparts distinct biological activities and makes it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
N-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N7O/c1-2-17-10-8(13-15-17)9(11-7-12-10)14-16-3-5-18-6-4-16/h7H,2-6H2,1H3,(H,11,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEZSWZXPXRZJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=NC(=C2N=N1)NN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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